tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[[(5-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)10-18-14-5-4-13(17)11-19-14/h4-5,11-12H,6-10,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHTUAVMBLSSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 5-chloropyridine-2-amine with the piperidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl ester, which helps in stabilizing the compound during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction of nitro groups.
Substituted Pyridines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of aminopyridine compounds exhibit significant anticancer properties. The structural features of tert-butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate suggest it may inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a potential agent in treating neurodegenerative diseases. Aminopyridine derivatives have been explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease, where they may enhance cognitive function by modulating cholinergic activity .
Drug Development
Lead Compound for Synthesis : The unique structure of this compound serves as a lead compound in the synthesis of novel pharmaceuticals. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects. For instance, structural analogs have been synthesized to optimize binding affinity to specific biological targets, demonstrating the compound's versatility in drug design .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating anticancer properties | Demonstrated that the compound inhibits proliferation of specific cancer cell lines through apoptosis induction. |
| Study 2 | Evaluating neuroprotective effects | Found that the compound enhances synaptic plasticity in animal models, suggesting potential use in cognitive enhancement therapies. |
| Study 3 | Synthesis of analogs | Developed several derivatives that showed improved binding affinity to target receptors compared to the parent compound. |
Mechanism of Action
The mechanism by which tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
Structural Differences :
Implications :
- Solubility: The absence of a polar amino group in PK03447E-1 may result in lower aqueous solubility.
- Biological Activity : Reduced hydrogen-bonding capacity could diminish binding affinity to targets like kinases or receptors.
- Toxicity Profile : PK03447E-1 has documented occupational exposure limits and toxicity data, suggesting stricter handling requirements .
tert-Butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Structural Differences :
- Spiro Architecture: Incorporates a triazaspiro[3.5]nonane system, introducing conformational rigidity and steric constraints .
- Functional Groups : Features a Boc-protected amine but lacks the pyridine moiety entirely.
Implications :
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages: The 5-aminopyridin-2-ylamino group enhances interaction with biological targets, making it superior for drug candidates requiring strong binding affinity.
- PK03447E-1 Limitations : Simpler structure may limit versatility but offers a safer toxicity profile for specific industrial applications .
- Spiro Compound Niche Use : Rigidity suits applications where metabolic stability is prioritized over conformational adaptability .
Biological Activity
tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate, also known by its CAS number 1233951-94-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H26N4O2
- Molar Mass : 306.4 g/mol
- CAS Number : 1233951-94-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of kinase inhibition. Compounds with similar structures have demonstrated the ability to inhibit specific kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.
Inhibition of Kinases
Research indicates that compounds with piperidine and pyridine moieties exhibit significant inhibitory effects on kinases such as CDK4/6 and PDGFRA. These kinases are implicated in cancer progression and cellular signaling pathways. For instance, studies show that related compounds can bind to the inactive conformation of CDK6, thus inhibiting its activity and potentially leading to reduced tumor growth .
Antitumor Activity
The compound has shown promise in antitumor applications, particularly against gastrointestinal stromal tumors (GIST) and systemic mastocytosis. Its mechanism involves targeting mutations in receptor tyrosine kinases that lead to constitutive activation, rendering conventional inhibitors ineffective .
Study 1: Inhibition of Tumor Growth
In a preclinical study, this compound was tested for its efficacy against GIST cells harboring the PDGFRA D842V mutation. The compound demonstrated an IC50 value in the low nanomolar range, indicating potent inhibitory activity against these mutant forms .
Study 2: Selectivity and Safety Profile
Another study evaluated the selectivity of similar compounds against various kinases. The findings suggested that while exhibiting strong inhibitory effects on target kinases, these compounds maintained a favorable safety profile by sparing off-target kinases . This selectivity is crucial for minimizing side effects in therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Target Kinase | IC50 (nM) | Therapeutic Implications |
|---|---|---|---|
| CDK6 Inhibition | CDK6 | <10 | Potential treatment for cancers |
| PDGFRA Inhibition | PDGFRA D842V | <20 | Targeted therapy for GIST |
| Selectivity | Various Kinases | >100 | Reduced risk of side effects |
Q & A
Basic Question: What are the methodological approaches for synthesizing tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate?
Answer:
The synthesis typically involves coupling a pyridine derivative with a piperidine precursor. Key steps include:
- Coupling Reaction: React 5-aminopyridin-2-amine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate using a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in dichloromethane (DCM) at room temperature .
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) .
- Purification: Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water to isolate the product .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Critical characterization methods include:
- Spectroscopy:
- NMR (¹H, ¹³C): Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine/piperidine ring protons .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated m/z for C₁₆H₂₇N₅O₂: 321.21) .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in a sealed container at 2–8°C, away from oxidizers and moisture .
Advanced Question: How do electronic and steric effects of substituents influence the compound’s reactivity?
Answer:
- Electronic Effects: The electron-donating Boc group stabilizes the piperidine ring, while the pyridine’s amino group enhances nucleophilicity, enabling reactions like alkylation or acylation .
- Steric Hindrance: The tert-butyl group limits accessibility to the piperidine nitrogen, requiring optimized conditions (e.g., elevated temperatures) for functionalization .
- Substituent Tuning: Chloro or nitro groups on the pyridine ring (as in analogous compounds) can redirect reactivity toward nucleophilic aromatic substitution or reduction .
Advanced Question: What strategies resolve contradictions in biological activity data across structural analogs?
Answer:
- Comparative SAR Studies: Compare analogs (e.g., tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperidine-1-carboxylate) to identify critical functional groups. For example, chloro substituents may enhance enzyme inhibition but reduce solubility .
- Solubility Optimization: Use logP calculations and experimental assays (e.g., shake-flask method) to balance lipophilicity and bioavailability .
- Target Validation: Perform knockout studies or competitive binding assays to confirm specificity when activity varies between analogs .
Advanced Question: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Docking Simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The pyridine’s amino group often forms hydrogen bonds with active-site residues .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories. The Boc group may induce conformational changes in flexible binding pockets .
- QSAR Models: Train models on analogs to predict IC₅₀ values or ADMET properties, prioritizing derivatives for synthesis .
Advanced Question: What experimental designs optimize reaction yields in large-scale synthesis?
Answer:
- DoE (Design of Experiments): Vary temperature, solvent (e.g., DMF vs. DCM), and stoichiometry to identify robust conditions .
- Catalyst Screening: Test alternatives to DMAP (e.g., HOBt) to reduce side reactions .
- In-line Analytics: Use FTIR or ReactIR to monitor intermediate formation and adjust parameters in real time .
Advanced Question: How do researchers validate the compound’s role in enzyme inhibition mechanisms?
Answer:
- Kinetic Assays: Measure inhibition constants (Kᵢ) via spectrophotometric methods (e.g., NADH depletion for dehydrogenases) .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., PI3K) to resolve binding modes at ≤2.0 Å resolution .
- Mutagenesis: Engineer active-site mutations (e.g., Ala substitutions) to confirm critical interactions observed in docking studies .
Advanced Question: What methodologies address discrepancies in toxicity profiles between in vitro and in vivo studies?
Answer:
- Metabolite Profiling: Use LC-MS to identify toxic metabolites (e.g., de-esterified products) in hepatic microsomes .
- Species-Specific Assays: Compare cytotoxicity in human vs. rodent cell lines to explain in vivo discrepancies .
- Dose Escalation Studies: Apply Hill slope models to reconcile IC₅₀ (in vitro) and LD₅₀ (in vivo) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
